molecular formula C8H8BrFO2 B1288527 (5-Bromo-4-fluoro-2-methoxyphenyl)methanol CAS No. 923281-64-5

(5-Bromo-4-fluoro-2-methoxyphenyl)methanol

Cat. No. B1288527
CAS RN: 923281-64-5
M. Wt: 235.05 g/mol
InChI Key: PIQKTQNGUGJNSD-UHFFFAOYSA-N
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Description

“(5-Bromo-4-fluoro-2-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8BrFO2 . It is used in the synthesis of various other compounds .


Synthesis Analysis

2-Bromo-4-fluoroanisole was used in the synthesis of (5-fluoro-2-methoxyphenyl)methanol . More detailed synthesis processes can be found in scientific literature .


Molecular Structure Analysis

The molecular structure of “(5-Bromo-4-fluoro-2-methoxyphenyl)methanol” consists of a phenyl ring with bromo, fluoro, and methoxy substituents, along with a methanol group . The average mass of the molecule is 235.050 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Bromo-4-fluoro-2-methoxyphenyl)methanol” include its molecular formula (C8H8BrFO2), average mass (235.050 Da), and monoisotopic mass (233.969162 Da) .

Scientific Research Applications

Pharmaceutical Research: SGLT2 Inhibitors Synthesis

5-Bromo-4-fluoro-2-methoxyphenyl)methanol: is a key intermediate in the synthesis of SGLT2 inhibitors , which are a class of medications used for treating diabetes . These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound’s role in the development of these inhibitors highlights its importance in pharmaceutical research aimed at combating diabetes.

Fluorescent Probes Development

This compound can be utilized in the synthesis of fluorescent probes . For instance, derivatives of fluorescein, such as 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF) , have been synthesized for pH-dependent protolytic equilibria studies . These probes are crucial in biochemical and medical research for visualizing and measuring biological processes.

Cancer Research: Tumor Growth Analysis

In cancer research, derivatives of (5-Bromo-4-fluoro-2-methoxyphenyl)methanol have been used to study weight loss in tumor-bearing mice, providing insights into the effects of new drugs on tumor growth and overall health .

Organic Synthesis: Building Blocks

The bromine and fluorine atoms present in the compound make it a valuable building block for organic synthesis. It can be used in various cross-coupling reactions , such as Suzuki and Sonogashira reactions, to create a wide array of complex molecules for further study and application .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that (5-Bromo-4-fluoro-2-methoxyphenyl)methanol might interact with its targets through similar chemical reactions.

Biochemical Pathways

Related compounds have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that (5-Bromo-4-fluoro-2-methoxyphenyl)methanol may have similar effects.

properties

IUPAC Name

(5-bromo-4-fluoro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQKTQNGUGJNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609790
Record name (5-Bromo-4-fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923281-64-5
Record name (5-Bromo-4-fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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